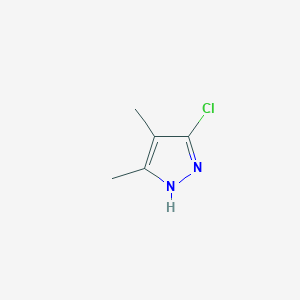

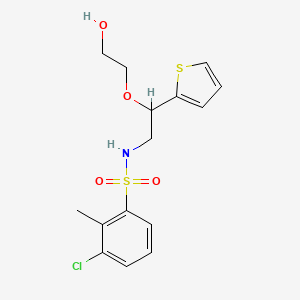

![molecular formula C15H22N2O5 B2531481 叔丁基N-[2-(2,5-二甲氧基苯胺基)-2-氧代乙基]氨基甲酸酯 CAS No. 1021998-84-4](/img/structure/B2531481.png)

叔丁基N-[2-(2,5-二甲氧基苯胺基)-2-氧代乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate is a chemical entity that appears to be related to a class of compounds that are intermediates in the synthesis of biologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step reactions starting from simple precursors. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an optimized total yield of 81% . These methods suggest that the synthesis of tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate would likely involve similar steps of functional group transformations and protective group strategies.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the potential for chirality and multiple functional groups. For example, the synthesis of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates the intricate design of tert-butyl carbamate derivatives for use in stereoselective synthesis . The molecular structure of tert-butyl N-(thiophen-2yl)carbamate has been studied using vibrational frequency analysis, FT-IR, DFT, and M06-2X methods, providing insights into the bond lengths, bond angles, and vibrational frequencies . These studies suggest that a detailed analysis of tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate would involve computational and spectroscopic techniques to elucidate its structure.

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions, often serving as intermediates or building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with carbon dioxide to generate a zwitterionic ammonium carbamate salt illustrates the potential for carbamate compounds to engage in interesting chemical transformations . These examples indicate that tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate could also undergo a variety of chemical reactions, depending on the reaction conditions and the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the determination of carbamate herbicide residues by gas chromatography after derivatization reactions highlights the importance of understanding the chemical properties of carbamates for analytical applications . The vibrational frequency analysis of tert-butyl N-(thiophen-2yl)carbamate provides information on the molecule's vibrational modes, which are related to its physical properties . These studies suggest that the physical and chemical properties of tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate would be characterized by its reactivity, stability, and spectroscopic features, which are important for its potential applications in synthesis and analysis.

科学研究应用

羟基保护

叔丁基氨基甲酸酯在羟基保护中的应用是有机合成中的一项基本技术。这种方法允许在分子内的其他位点发生选择性反应,而不会影响羟基。Corey 和 Venkateswarlu (1972) 讨论了羟基保护化学试剂的开发,强调了在特定条件下保护基的稳定性和易去除性 (Corey & Venkateswarlu, 1972)。

生物可降解聚合物

Dewit 和 Gillies (2009) 描述了一系列可通过一系列分子内反应进行解聚的级联生物可降解聚合物的开发。这项研究突出了叔丁基氨基甲酸酯键在创建具有受控降解性能的聚合物中的潜力,这些聚合物有望用于医疗器械、药物递送载体和组织工程支架 (Dewit & Gillies, 2009)。

大气 CO2 固定

Takeda 等人 (2012) 开发了一种使用不饱和胺进行环化大气 CO2 固定以有效生成环状氨基甲酸酯的方法。这项研究展示了捕获大气 CO2 并将其转化为有用的环状氨基甲酸酯的创新方法,展示了叔丁基氨基甲酸酯衍生物的潜在环境应用 (Takeda 等人, 2012)。

生物活性化合物合成

叔丁基氨基甲酸酯衍生物的合成研究还扩展到生物活性化合物的中间体的创建。Zhao 等人 (2017) 开发了一种用于奥希替尼生产中的重要中间体的合成方法,展示了叔丁基氨基甲酸酯在药物合成中的作用 (Zhao 等人, 2017)。

属性

IUPAC Name |

tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-8-10(20-4)6-7-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGQCQAPUBGWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

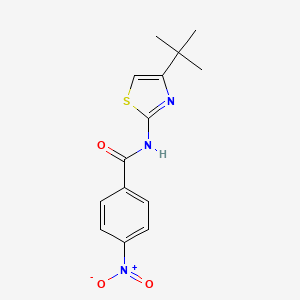

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

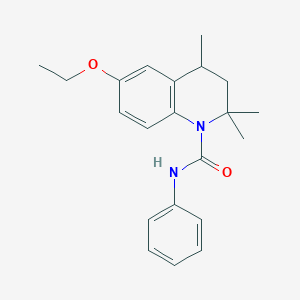

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

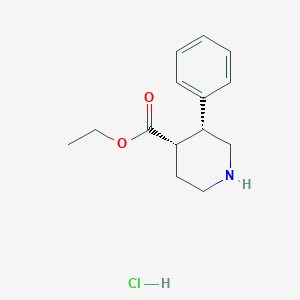

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)